Gs-Biased OGR1 Agonism: Sulazepam Exhibits Exclusive cAMP Pathway Activation Compared to Lorazepam
Sulazepam is a Gs-biased OGR1 agonist, selectively activating the canonical Gs/cAMP signaling pathway without engaging Gq-mediated calcium mobilization. In HEK293 cells heterologously expressing OGR1, 50 µM sulazepam failed to stimulate calcium mobilization beyond vehicle levels, whereas lorazepam produced significant calcium flux [1]. Conversely, in cAMP accumulation assays, sulazepam stimulated statistically significant cAMP generation comparable to lorazepam [1]. Lorazepam is characterized as a balanced OGR1 agonist, stimulating both Gs and Gq signaling pathways [2].
| Evidence Dimension | OGR1 Gs/Gq signaling bias |
|---|---|
| Target Compound Data | Gs activation: significant cAMP accumulation; Gq activation: no calcium mobilization at 50 µM |
| Comparator Or Baseline | Lorazepam: activates both Gs (cAMP accumulation) and Gq (calcium mobilization); Diazepam: no calcium mobilization at 50 µM |
| Quantified Difference | Sulazepam: exclusive Gs activation; Lorazepam: dual Gs/Gq activation; Diazepam: minimal OGR1 efficacy |
| Conditions | HEK293 cells heterologously expressing OGR1; calcium mobilization via Flexstation; cAMP accumulation via GloSensor |
Why This Matters
Exclusive Gs-biased agonism enables pathway-specific interrogation of OGR1 pharmacology without confounding Gq-mediated effects, a capability lorazepam and diazepam lack.
- [1] Pera, T. et al. (2017). Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines. The FASEB Journal, 32(2):862–874. Figure 2A and 2B. View Source
- [2] Ovarian Cancer G protein-coupled receptor-1 signaling bias dictates anti-contractile effect of benzodiazepines on airway smooth muscle. (2025). View Source
